tert-Butyl 8-fluorooctanoate
CAS No.:
Cat. No.: VC17858839
Molecular Formula: C12H23FO2
Molecular Weight: 218.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23FO2 |
|---|---|
| Molecular Weight | 218.31 g/mol |
| IUPAC Name | tert-butyl 8-fluorooctanoate |
| Standard InChI | InChI=1S/C12H23FO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |
| Standard InChI Key | DXKWVHSAPIOVKG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCF |
Introduction
Structural and Chemical Identity
Molecular Architecture
tert-Butyl 8-fluorooctanoate (C₁₂H₂₃FO₂) consists of an octanoic acid backbone substituted with a fluorine atom at the eighth carbon and a tert-butyl ester group at the carboxyl terminus. The tert-butyl group (C(CH₃)₃) confers steric bulk, influencing reactivity and stability, while the fluorine atom introduces electronegativity and potential bioactivity. The compound’s IUPAC name is tert-butyl 8-fluorooctanoate, and its structure aligns with the general formula for branched esters used in pharmaceuticals and polymer chemistry .
Key Structural Features:
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Fluorine substitution: Enhances metabolic stability and lipophilicity, common in medicinal chemistry .
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Ester group: Provides sites for hydrolysis or transesterification reactions, enabling functionalization .
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Alkyl chain length: The eight-carbon backbone may facilitate membrane permeability in biological systems .
Physicochemical Properties
While experimental data for tert-butyl 8-fluorooctanoate are sparse, analogous compounds suggest the following properties:
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 8-fluorooctanoate likely follows methodologies analogous to those for tert-butyl bromooctanoate and chloroacetate esters. A plausible route involves:
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Fluorination of Octanoic Acid Derivatives:
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Step 1: 8-Bromooctanoic acid is subjected to nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) .
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Step 2: The resulting 8-fluorooctanoic acid is esterified with tert-butanol via acid-catalyzed Fischer esterification or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
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Alternative Pathway (Patented Methods):
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As described in CN106397189A, tert-butyl esters can be synthesized via acid-alkene reactions using solid acid catalysts (e.g., macroporous strong acid cation exchange resins) . For 8-fluorooctanoate, this would require substituting chloroacetic acid with 8-fluorooctanoic acid and reacting with isobutene under controlled conditions (20–35°C, 6–10 hours) .
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Optimization Challenges
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Fluorine Incorporation: Direct fluorination may compete with elimination reactions, necessitating anhydrous conditions and excess fluoride sources .
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Esterification Yield: Steric hindrance from the tert-butyl group can reduce reaction efficiency, requiring prolonged reflux or elevated temperatures .
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Purification: High-purity distillation or column chromatography is critical to isolate the product from diisobutylene and unreacted precursors .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Fluorinated tert-butyl esters are pivotal in drug discovery, particularly in prodrug design. The tert-butyl group enhances stability during synthesis, while the fluorine atom improves bioavailability. For example:
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Anticancer Agents: Fluorinated alkyl chains are incorporated into kinase inhibitors to modulate target binding .
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Antiviral Drugs: Esters like tert-butyl 8-fluorooctanoate could serve as lipophilic carriers for nucleoside analogs .
Polymer Science
In material sciences, such esters act as monomers for fluorinated polymers, which exhibit unique thermal and chemical resistance. Potential uses include:
Agrochemicals
Fluorinated esters are explored as surfactants or active ingredients in pesticides due to their environmental persistence and ability to penetrate waxy plant cuticles .
Future Research Directions
Synthetic Advancements
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Catalyst Development: Heterogeneous catalysts (e.g., zeolites) could improve fluorination efficiency and reduce waste .
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Continuous Flow Systems: Microreactor technology may enhance scalability and safety in large-scale production .
Biological Evaluation
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